molecular formula C4H7Br2N3 B1379844 3-(bromomethyl)-4-methyl-4H-1,2,4-triazole hydrobromide CAS No. 1417566-92-7

3-(bromomethyl)-4-methyl-4H-1,2,4-triazole hydrobromide

Cat. No. B1379844
M. Wt: 256.93 g/mol
InChI Key: OWMWQVVPSNCDFP-UHFFFAOYSA-N
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Description

3-(Bromomethyl)pyridine hydrobromide is a halogenated heterocyclic building block . It’s a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

An efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide has been reported, which used 5-methylnicotinic acid as the starting material, with a 65.9% overall yield . This method is environmentally friendly and suitable for large-scale industrial production .


Molecular Structure Analysis

The molecular formula of 3-(Bromomethyl)pyridine hydrobromide is C6H6BrN·HBr and its molecular weight is 252.94 .


Physical And Chemical Properties Analysis

3-(Bromomethyl)pyridine hydrobromide is a solid at 20°C . Its melting point ranges from 150 to 155°C .

Scientific Research Applications

Synthesis and Chemical Properties

Triazole derivatives, including those related to "3-(bromomethyl)-4-methyl-4H-1,2,4-triazole hydrobromide," have been a focal point in the development of novel chemical entities due to their versatile chemical properties. The synthesis and alkylation reactions of 1,2,4-triazoles demonstrate their utility in creating a wide range of compounds with potential applications in medicinal chemistry and materials science. For instance, the alkylation, amino(hydroxy)methylation, and cyanoethylation of 1,2,4-triazole-3-thiols have afforded new 3-sulfanyl-1,2,4-triazoles with high yields, showcasing the reactivity and functionalization potential of these compounds (Kaldrikyan et al., 2016). Additionally, the synthesis of dibromo-triazoles and their subsequent amination reveals the structural diversity that can be achieved with triazole scaffolds, further underlining their importance in synthetic chemistry (Yu et al., 2014).

Biological Activities

The triazole core structure is prevalent in compounds with varied biological activities. New triazole and triazolothiadiazine derivatives have been synthesized and evaluated as antimicrobial agents. The creation of such compounds highlights the triazole's role in developing new therapeutic agents with potential application in treating microbial infections (Kaplancikli et al., 2008). Moreover, the exploration of 1,2,4-triazole and 1,3,4-thiadiazole derivatives for their pharmacological properties, including their effect on the central nervous system (CNS) in mice, further demonstrates the triazole's utility in medicinal chemistry and drug discovery (Maliszewska-Guz et al., 2005).

Materials Science Applications

Triazole derivatives have also found applications in materials science, particularly in the development of corrosion inhibitors for metals. The adsorption behavior of 4H-1,2,4-triazole derivatives on mild steel surfaces in molar hydrochloric acid illustrates the potential of these compounds in protecting metals from corrosion, which is crucial for industrial applications (Bentiss et al., 2007).

Safety And Hazards

3-(Bromomethyl)pyridine hydrobromide is considered hazardous. It causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

3-(bromomethyl)-4-methyl-1,2,4-triazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3.BrH/c1-8-3-6-7-4(8)2-5;/h3H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMWQVVPSNCDFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(bromomethyl)-4-methyl-4H-1,2,4-triazole hydrobromide

CAS RN

1417566-92-7
Record name 3-(bromomethyl)-4-methyl-4H-1,2,4-triazole hydrobromide
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